REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.[H-].[Na+].Cl[C:15]1[C:20]([C:21]#[N:22])=[N:19][CH:18]=[CH:17][N:16]=1>O1CCCC1>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][CH:8]=1)[O:9][C:15]1[C:20]([C:21]#[N:22])=[N:19][CH:18]=[CH:17][N:16]=1 |f:1.2|
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Name
|
|
Quantity
|
12.8 g
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Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)O)(F)F
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Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
40 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=CN=C1C#N
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Name
|
|
Quantity
|
40 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is heated to the boil
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Type
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TEMPERATURE
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Details
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the mixture is heated at the boil for a further 4 hours
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Duration
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4 h
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Type
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DISTILLATION
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Details
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the solvent is distilled off under reduced pressure
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Type
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EXTRACTION
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Details
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the solution is extracted with 5% strength, aqueous sodium hydroxide solution
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Type
|
WASH
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Details
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washed with distilled water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
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Details
|
The crude product is purified by chromatography (silica gel, cyclohexane/ethyl acetate 20/1 (v/v))
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Type
|
CUSTOM
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Details
|
4.6 g (51%) of a yellow, crystalline solid of melting point 68-70° C. are obtained
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Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
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FC(C=1C=C(OC2=NC=CN=C2C#N)C=CC1)(F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |